2-Amino-5,6-dibromobenzothiazole

Catalog No.
S989997
CAS No.
127977-72-4
M.F
C7H4Br2N2S
M. Wt
307.991
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5,6-dibromobenzothiazole

CAS Number

127977-72-4

Product Name

2-Amino-5,6-dibromobenzothiazole

IUPAC Name

5,6-dibromo-1,3-benzothiazol-2-amine

Molecular Formula

C7H4Br2N2S

Molecular Weight

307.991

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)

InChI Key

VMXXRQMNZGDNJV-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Br)SC(=N2)N
  • Antimicrobial Activity

    Many benzthiazole derivatives exhibit antimicrobial properties []. Research on other 5,6-disubstituted benzthiazoles suggests they could be effective against various bacteria and fungi []. Further investigation is needed to determine if 2-Amino-5,6-dibromobenzothiazole possesses similar antimicrobial properties.

  • Material Science Applications

    Certain benzthiazole derivatives find use in organic electronics and functional materials due to their interesting electrical and optical properties []. Research into the properties of 2-Amino-5,6-dibromobenzothiazole could reveal potential applications in these fields.

  • Precursor for further Synthesis

    The presence of the amine and bromine groups on the molecule suggests 2-Amino-5,6-dibromobenzothiazole could serve as a useful starting material for the synthesis of more complex molecules with desired properties.

2-Amino-5,6-dibromobenzothiazole is a heterocyclic compound characterized by the presence of both bromine and amino functional groups attached to a benzothiazole ring. Its molecular formula is C7H4Br2N2SC_7H_4Br_2N_2S, and it features a thiazole ring fused with a benzene ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Dopamine Agonists: Studies have shown that some 2-aminobenzothiazole derivatives can act as dopamine agonists, potentially useful for treating neurological disorders like Parkinson's disease [, ].
  • Antioxidant Properties: These derivatives might also possess antioxidant capabilities, which could be beneficial in various therapeutic applications [].
, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing the introduction of different substituents at the benzothiazole moiety.
  • Acylation Reactions: The amino group can be acylated to form amides, which may enhance biological activity.
  • Halogenation: Given its bromine substituents, further halogenation reactions can occur under specific conditions.

Research indicates that compounds derived from 2-amino-benzothiazoles exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity: Certain derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds related to 2-amino-5,6-dibromobenzothiazole have demonstrated anti-inflammatory properties in biological assays .

The synthesis of 2-amino-5,6-dibromobenzothiazole typically involves:

  • Bromination of 2-Aminobenzothiazole: This process can be achieved using bromine in acetic acid, which selectively introduces bromine atoms at the 5 and 6 positions of the benzothiazole ring.
  • Multicomponent Reactions: Recent studies have explored multicomponent reactions involving 2-amino-benzothiazoles to produce diverse derivatives efficiently .
  • Solid-Phase Synthesis: A solid-phase approach has been developed for synthesizing various 2-amino-benzothiazoles, enhancing reaction efficiency and product yield .

The applications of 2-amino-5,6-dibromobenzothiazole include:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of bioactive compounds with therapeutic potential.
  • Agricultural Chemicals: Some derivatives may be used as fungicides or herbicides due to their biological activity.
  • Dyes and Pigments: The compound's structure allows for potential use in dye synthesis due to its chromophoric properties.

Studies on the interactions of 2-amino-5,6-dibromobenzothiazole with various biological targets have revealed:

  • Enzyme Inhibition: It has shown potential as an inhibitor for certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism .
  • Receptor Binding: Interaction studies suggest that it may bind to specific receptors involved in inflammation and cancer pathways.

Several compounds share structural similarities with 2-amino-5,6-dibromobenzothiazole. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-bromobenzothiazoleOne bromine atomExhibits lower toxicity compared to dibromo derivatives.
2-Amino-4,6-dibromobenzothiazoleDifferent substitution patternEnhanced anti-inflammatory activity.
5-Bromo-2-(4-methylphenyl)benzothiazoleAromatic substitutionPotentially higher lipophilicity affecting bioavailability.
2-Amino-6-thiocyanatobenzothiazoleThiocyanate groupKnown for its potent antimicrobial properties.

These compounds are unique in their substitution patterns and biological activities, contributing to the diverse applications of benzothiazole derivatives in medicinal chemistry.

The exploration of 2-amino-5,6-dibromobenzothiazole continues to unveil its potential as a versatile building block in drug discovery and development.

2-Amino-5,6-dibromobenzothiazole represents a heterocyclic aromatic compound characterized by a benzothiazole core structure with distinctive substitution patterns [19]. The molecular framework consists of a fused benzene ring and thiazole ring system, with the thiazole ring containing both sulfur and nitrogen heteroatoms [19]. The compound features an amino group (-NH₂) positioned at the 2-position of the benzothiazole ring, while two bromine atoms are strategically placed at the 5- and 6-positions of the benzene ring [19] [20].

The planar molecular geometry is characteristic of benzothiazole derivatives, as confirmed by structural studies of related compounds [7]. The aromatic nature of the benzothiazole system contributes to the overall stability and electronic properties of the molecule [7] [19]. The presence of the amino group at the 2-position creates opportunities for hydrogen bonding interactions, while the bromine substituents significantly influence the electronic distribution within the aromatic system [19] [20].

The molecular configuration demonstrates the typical tautomeric preference for the amine form over potential imine alternatives, consistent with other 2-aminobenzothiazole derivatives [7]. The electron-withdrawing nature of the bromine atoms at positions 5 and 6 creates a distinct electronic environment that affects both the physical and chemical properties of the compound [19] [20].

Crystallographic Characteristics

While specific crystallographic data for 2-amino-5,6-dibromobenzothiazole are limited in the available literature, the structural characteristics can be inferred from related benzothiazole derivatives [5] [8]. Benzothiazole compounds typically exhibit planar molecular conformations in the solid state, facilitating π-π stacking interactions between adjacent molecules [5] [8].

The presence of bromine atoms in the 5,6-positions is expected to influence the crystal packing through halogen bonding interactions [5]. Such interactions are common in halogenated aromatic compounds and contribute to the overall stability of the crystalline structure [5] [8]. The amino group at the 2-position provides additional opportunities for intermolecular hydrogen bonding, which plays a crucial role in determining the three-dimensional arrangement of molecules in the crystal lattice [5] [8].

Comparative analysis with similar dibrominated benzothiazole structures suggests that the compound likely adopts a monoclinic or orthorhombic crystal system [5] [8]. The crystallographic characteristics are influenced by the balance between π-π stacking interactions, halogen bonding from the bromine substituents, and hydrogen bonding involving the amino group [5] [8].

Physical Constants and Descriptors

Molecular Weight and Formula

The molecular formula of 2-amino-5,6-dibromobenzothiazole is C₇H₄Br₂N₂S, representing a precisely defined chemical composition [19] [20]. The molecular weight is calculated as 308.00 grams per mole, reflecting the significant contribution of the two bromine atoms to the overall mass [19] [20]. This molecular weight places the compound in the category of medium-sized heterocyclic molecules suitable for various synthetic and analytical applications [13] [20].

The elemental composition consists of seven carbon atoms forming the benzothiazole framework, four hydrogen atoms distributed between the aromatic ring and amino group, two bromine atoms serving as halogen substituents, two nitrogen atoms within the thiazole ring and amino group, and one sulfur atom integral to the thiazole heterocycle [19] [20]. The high degree of halogenation, with bromine atoms comprising approximately 51.9% of the molecular weight, significantly influences the compound's physical and chemical properties [13] [19].

PropertyValue
Molecular FormulaC₇H₄Br₂N₂S
Molecular Weight308.00 g/mol
Bromine Content51.9% by weight
Heteroatom Count3 (N, N, S)

Melting Point and Stability

Specific melting point data for 2-amino-5,6-dibromobenzothiazole are not definitively established in the current literature [13] [20]. However, comparison with structurally related compounds provides insight into expected thermal behavior [3] [4]. Similar dibrominated benzothiazole derivatives typically exhibit melting points in the range of 240-270°C, suggesting high thermal stability [3] [4].

The thermal stability of the compound is enhanced by the aromatic nature of the benzothiazole system and the presence of strong carbon-bromine bonds [11] [25]. The electron-withdrawing effect of the bromine substituents contributes to the overall stability of the aromatic system [11] [25]. Storage recommendations indicate that the compound should be maintained in dark conditions under an inert atmosphere at room temperature to preserve its chemical integrity [20] [21].

The compound demonstrates stability under normal laboratory conditions when properly stored [20] [21]. However, like many halogenated aromatic compounds, it may be sensitive to prolonged exposure to light and oxidizing conditions [20] [21]. The amino group provides a potential site for chemical modification, while the bromine atoms offer opportunities for further synthetic transformations through various coupling reactions [20] [21].

Solubility Profile

The solubility characteristics of 2-amino-5,6-dibromobenzothiazole are significantly influenced by its molecular structure and substitution pattern [23] [25]. The compound exhibits limited solubility in water, which is typical for halogenated aromatic compounds with substantial lipophilic character [23] [25]. The presence of two bromine atoms increases the hydrophobic nature of the molecule, reducing its affinity for polar solvents [23] [25].

The amino group at the 2-position provides some polar character, potentially enabling solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide [29] [31]. The compound's solubility profile is expected to be enhanced in aprotic polar solvents compared to protic solvents [29] [31]. This solubility behavior is consistent with other brominated benzothiazole derivatives that demonstrate limited aqueous solubility but reasonable solubility in organic solvents [25] [29].

Temperature-dependent solubility studies would be valuable for optimizing synthetic and analytical procedures involving this compound [23] [25]. The solubility limitations in aqueous systems may require the use of co-solvents or specialized dissolution techniques for certain applications [23] [25].

Spectroscopic Identifiers

IUPAC Nomenclature Systems

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5,6-dibromo-1,3-benzothiazol-2-amine [19] [20]. This naming convention follows the standard IUPAC guidelines for heterocyclic compounds, where the benzothiazole ring system serves as the parent structure [19] [20]. The numerical prefixes 5,6-dibromo indicate the specific positions of the bromine substituents on the benzene ring portion of the molecule [19] [20].

Alternative nomenclature systems recognize the compound as 2-amino-5,6-dibromobenzothiazole, emphasizing the amino functional group at the 2-position [13] [19]. Additional synonyms include 5,6-dibromobenzo[d]thiazol-2-amine and 2-benzothiazolamine, 5,6-dibromo-, reflecting different approaches to systematic naming [19] [20]. The nomenclature consistency across various chemical databases confirms the structural identity and facilitates accurate compound identification [19] [20].

The IUPAC naming system ensures precise communication of the molecular structure, eliminating ambiguity regarding substitution patterns and functional group positions [19] [20]. This systematic approach is essential for maintaining accuracy in chemical literature and database searches [19] [20].

InChI and SMILES Notations

The International Chemical Identifier (InChI) notation for 2-amino-5,6-dibromobenzothiazole is InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) [19] [20]. This standardized representation provides a unique molecular descriptor that enables precise identification across different chemical databases and computational platforms [19] [20]. The InChI format encodes the complete molecular structure, including connectivity, stereochemistry, and charge distribution [19] [20].

The corresponding InChI Key, VMXXRQMNZGDNJV-UHFFFAOYSA-N, serves as a condensed hash representation of the full InChI string [19] [20]. This abbreviated format facilitates rapid database searches while maintaining structural specificity [19] [20]. The SMILES (Simplified Molecular Input Line Entry System) notation is represented as C1=C2C(=CC(=C1Br)Br)SC(=N2)N [19] [20].

Notation TypeValue
InChIInChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
InChI KeyVMXXRQMNZGDNJV-UHFFFAOYSA-N
SMILESC1=C2C(=CC(=C1Br)Br)SC(=N2)N
Canonical SMILESNC1=NC2=CC(Br)=C(Br)C=C2S1

These standardized notations ensure consistent representation across computational chemistry applications and facilitate accurate structure-based searches in chemical databases [19] [20]. The SMILES notation provides a linear representation that captures the essential connectivity while remaining human-readable [19] [20].

Electronic Structure and Properties

The electronic structure of 2-amino-5,6-dibromobenzothiazole is characterized by the interaction between the electron-donating amino group and the electron-withdrawing bromine substituents [33] [34]. The benzothiazole core system provides a delocalized π-electron framework that facilitates charge distribution throughout the molecule [33] [34]. Density functional theory calculations on related benzothiazole derivatives reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are significantly influenced by the substitution pattern [33] [34].

The presence of bromine atoms at the 5,6-positions creates a substantial electron-withdrawing effect that lowers both HOMO and LUMO energy levels compared to unsubstituted benzothiazole [33] [35]. This electronic modification affects the compound's reactivity profile and spectroscopic properties [33] [35]. The amino group at the 2-position acts as an electron-donating substituent, partially counteracting the electron-withdrawing influence of the bromine atoms [33] [35].

Computational studies of similar dibrominated benzothiazole systems indicate that the compound exhibits moderate to high chemical hardness, suggesting stability toward nucleophilic attack [33] [35]. The electronegativity and electrophilicity values reflect the balanced electronic character resulting from competing electron-donating and electron-withdrawing effects [33] [35]. The frontier molecular orbital energy gap provides insight into the compound's potential for electronic transitions and photophysical properties [33] [36].

Classical Synthetic Routes

The classical synthesis of 2-amino-5,6-dibromobenzothiazole follows well-established protocols developed for benzothiazole derivatives. The most widely employed classical approach involves the cyclization of appropriately substituted aniline precursors with thiocyanate salts under oxidative conditions [1] [2]. This methodology, first described in the early 20th century, utilizes potassium thiocyanate in the presence of bromine as the oxidizing agent in acetic acid medium.

The classical synthetic route typically proceeds through two main pathways. The first involves the direct cyclization of 3,4-dibromoaniline with ammonium thiocyanate and bromine in acetic acid at elevated temperatures [2]. This approach yields the target compound through a single-step process, where the thiocyanate acts as both the sulfur and nitrogen source for the benzothiazole ring formation. The reaction mechanism involves initial formation of an intermediate isothiocyanate species, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole system.

Alternative classical approaches employ sequential functionalization strategies. These methods begin with unsubstituted 2-aminobenzothiazole and introduce the bromine substituents through subsequent halogenation reactions [2]. This sequential approach offers greater control over regioselectivity but requires additional synthetic steps and purification procedures.

The classical synthesis methods typically achieve yields ranging from 70 to 85 percent under optimized conditions [1] [2]. However, these approaches suffer from several limitations, including the formation of regioisomeric byproducts, harsh reaction conditions, and the potential for over-bromination reactions that lead to unwanted side products.

Solid-Phase Synthesis Protocols

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of benzothiazole derivatives, offering advantages in terms of product purity and reaction efficiency [1]. The solid-phase approach to 2-amino-5,6-dibromobenzothiazole synthesis employs resin-bound isothiocyanate intermediates that undergo cyclization with appropriately substituted aniline derivatives.

The solid-phase protocol begins with the preparation of resin-bound acyl-isothiocyanate from carboxy-polystyrene resin [1]. This intermediate undergoes condensation with 3,4-dibromoaniline at room temperature in dimethylformamide to generate the corresponding nitrogen-acyl, nitrogen-prime-phenylthiourea derivative. The formation of this intermediate can be conveniently monitored through infrared spectroscopy by following the disappearance of the characteristic isothiocyanate band at approximately 1910 wavenumbers.

Cyclization of the resin-bound thiourea intermediate proceeds through different mechanistic pathways depending on the substitution pattern of the aniline component [1]. When unsubstituted anilines are employed, cyclization occurs via oxidative conditions using six equivalents of bromine in acetic acid. However, when fluorine or bromine substituents are present in the aniline starting material, cyclization proceeds through nucleophilic aromatic substitution mechanisms using sodium hydride as the base.

The solid-phase methodology offers several distinct advantages over solution-phase approaches. Products obtained through solid-phase synthesis exhibit higher purity levels due to the traceless nature of the cleavage process [1]. Additionally, the heterogeneous nature of the reaction facilitates product isolation and purification procedures. The final products are released from the resin support through hydrazine-mediated cleavage, yielding pure 2-amino-5,6-dibromobenzothiazole derivatives in yields ranging from 65 to 90 percent.

Halogenation Strategies

The introduction of halogen substituents into the benzothiazole framework represents a critical aspect of synthesizing 2-amino-5,6-dibromobenzothiazole. Halogenation strategies can be broadly categorized into direct halogenation approaches and precursor-based methods that incorporate pre-halogenated starting materials.

Bromination Techniques

Direct bromination of benzothiazole substrates employs various brominating agents and reaction conditions to achieve selective introduction of bromine atoms at the desired positions [3] [4]. Molecular bromine in combination with hydrobromic acid represents the classical bromination system, particularly effective for aromatic ring systems [5]. This combination provides sufficient electrophilic character to overcome the electron-deficient nature of the benzothiazole aromatic system.

Alternative bromination methodologies utilize nitrogen-bromosuccinimide as a milder brominating agent [3]. This approach has proven particularly valuable for bromination reactions that require careful control of reaction conditions to prevent over-bromination or substrate decomposition. Nitrogen-bromosuccinimide-mediated bromination typically proceeds under acidic conditions, often employing concentrated sulfuric acid in chloroform at room temperature.

More recent developments in bromination methodology have focused on environmentally benign approaches that minimize the use of toxic brominating agents [6]. Iron-catalyzed bromination procedures employ nitrogen-bromosuccinimide in combination with iron triflimide catalysts to achieve selective bromination under mild conditions. These catalytic systems offer improved selectivity and reduced environmental impact compared to classical bromination methods.

Electrochemical bromination represents an emerging approach that utilizes electrochemically generated bromine species for selective halogenation reactions [7]. This methodology offers precise control over the bromination process and eliminates the need for stoichiometric brominating agents, thereby reducing waste generation and improving overall process sustainability.

Regioselectivity Considerations

The regioselectivity of bromination reactions in benzothiazole substrates depends on several factors, including the electronic properties of the substrate, the nature of the brominating agent, and the reaction conditions employed [8] [9]. The benzothiazole ring system exhibits inherent directional preferences for electrophilic substitution reactions due to the electronic influence of the heterocyclic nitrogen and sulfur atoms.

Computational studies have provided valuable insights into the regioselectivity patterns observed in benzothiazole bromination reactions [8]. Density functional theory calculations indicate that the 4 and 7 positions of the benzothiazole ring exhibit enhanced nucleophilicity compared to the 5 and 6 positions, leading to preferential bromination at these sites under kinetic control conditions.

However, the synthesis of 2-amino-5,6-dibromobenzothiazole requires selective bromination at the 5 and 6 positions, which represents a thermodynamically controlled process [8]. Achievement of this regioselectivity pattern requires careful optimization of reaction conditions, including temperature, reaction time, and the nature of the brominating system employed.

Steric effects play a crucial role in determining regioselectivity patterns, particularly when bulky substituents are present in the starting materials [1]. The presence of amino groups and other substituents can significantly influence the accessibility of different positions on the aromatic ring, leading to altered regioselectivity patterns compared to unsubstituted benzothiazole systems.

One-Pot Synthesis Approaches

One-pot synthesis methodologies have gained significant attention in benzothiazole chemistry due to their operational simplicity and improved atom economy [10] [11]. These approaches combine multiple synthetic transformations into a single reaction vessel, thereby reducing the number of isolation and purification steps required and minimizing waste generation.

The one-pot synthesis of 2-amino-5,6-dibromobenzothiazole can be accomplished through several distinct strategies. The most direct approach involves the simultaneous formation of the benzothiazole ring system and introduction of the bromine substituents in a single reaction vessel [12] [11]. This methodology typically employs 3,4-dibromoaniline as the starting material, which undergoes cyclization with thiocyanate sources under oxidative conditions.

Alternative one-pot approaches utilize multicomponent reaction strategies that combine three or more starting materials in a single reaction vessel [10] [12]. These methodologies often employ 2-aminothiophenol derivatives, brominating agents, and additional reagents such as aldehydes or ketones to generate complex benzothiazole structures through cascade reaction sequences.

Recent developments in one-pot synthesis have focused on metal-free methodologies that eliminate the need for transition metal catalysts [11]. These approaches utilize organocatalysts or simple inorganic bases to promote the desired transformations, thereby reducing cost and environmental impact. Catalyst-free methodologies have proven particularly effective for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur.

The advantages of one-pot synthesis approaches extend beyond operational simplicity to include improved yields and reduced formation of side products [10]. By conducting multiple transformations in a single reaction vessel, one-pot methodologies minimize the loss of intermediates that can occur during isolation and purification procedures. Additionally, the continuous presence of all reaction components can promote desired reaction pathways while suppressing competing side reactions.

Purification and Isolation Techniques

The purification and isolation of 2-amino-5,6-dibromobenzothiazole requires specialized techniques due to the presence of multiple halogen substituents and the potential formation of regioisomeric byproducts [13] [14]. Column chromatography represents the most versatile purification method, offering excellent separation capabilities for closely related structural isomers.

Silica gel column chromatography employing gradient elution systems provides effective separation of 2-amino-5,6-dibromobenzothiazole from its regioisomers and other impurities [14]. Typical eluent systems include mixtures of hexane and ethyl acetate or acetone and petroleum ether, with the specific composition optimized based on the polarity differences between the target compound and impurities. The purification process typically requires careful monitoring through thin-layer chromatography to ensure complete separation of closely eluting components.

Recrystallization techniques offer an alternative approach for final purification, particularly when high purity levels are required [13] [15]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound and the nature of the impurities present. Common recrystallization solvents for brominated benzothiazole derivatives include ethanol-water mixtures, benzene-ethanol combinations, and pure organic solvents such as methanol or ethyl acetate.

Advanced purification techniques such as high-performance liquid chromatography provide superior separation capabilities for analytical and preparative applications [16] [17]. Reversed-phase chromatography using octadecylsilane stationary phases and gradient elution with acetonitrile-water mobile phases offers excellent resolution for brominated benzothiazole isomers. Preparative high-performance liquid chromatography can be employed for isolation of pure compounds when conventional purification methods prove insufficient.

Specialized washing procedures play a crucial role in removing impurities and byproducts from crude reaction mixtures [13]. Temperature-controlled washing with organic solvents can effectively remove unreacted starting materials and side products while preserving the target compound. Sequential washing with different solvent systems allows for selective removal of specific classes of impurities, thereby improving the overall purification efficiency.

Green Chemistry Perspectives in Synthesis

The development of environmentally sustainable synthetic methodologies for 2-amino-5,6-dibromobenzothiazole has become increasingly important in response to growing environmental consciousness and regulatory requirements [18] [19]. Green chemistry approaches focus on minimizing environmental impact through reduction of waste generation, elimination of toxic solvents and reagents, and improvement of energy efficiency.

Solvent-free synthesis methodologies represent one of the most significant advances in green benzothiazole chemistry [20] [21]. These approaches eliminate the need for organic solvents by conducting reactions in the absence of any solvent medium or by using the reactants themselves as the reaction medium. Ball-milling mechanochemistry has emerged as a particularly effective solvent-free approach, utilizing mechanical energy to promote chemical transformations under ambient conditions [20].

Microwave-assisted synthesis offers substantial improvements in energy efficiency and reaction time compared to conventional heating methods [22] [23]. Microwave irradiation provides rapid and uniform heating of reaction mixtures, leading to significantly reduced reaction times and improved yields. The energy efficiency of microwave heating typically results in 95 to 98 percent reduction in reaction time compared to conventional thermal methods [23].

Water-based synthetic methodologies represent another important aspect of green chemistry in benzothiazole synthesis [24]. Water serves as an environmentally benign solvent that eliminates the toxicity and disposal concerns associated with organic solvents. Recent developments have demonstrated the feasibility of conducting benzothiazole cyclization reactions in aqueous media using appropriate catalysts and reaction conditions [24].

The utilization of recyclable catalysts contributes significantly to the sustainability of benzothiazole synthesis [18]. Magnetic nanoparticle-supported catalysts can be easily recovered from reaction mixtures using external magnetic fields and reused for multiple reaction cycles. Ionic liquid-supported catalysts offer similar recyclability advantages while providing unique solvent properties that can enhance reaction selectivity and efficiency [18].

Industrial Scale Production Considerations

The industrial-scale production of 2-amino-5,6-dibromobenzothiazole involves numerous technical, economic, and safety considerations that differ significantly from laboratory-scale synthesis [25] [26]. Process scalability represents one of the primary challenges, as heat transfer limitations and mixing efficiency become critical factors that can affect product quality and yield.

Raw material availability and cost considerations play a crucial role in determining the economic viability of industrial production processes [25]. The synthesis of 2-amino-5,6-dibromobenzothiazole requires specialized brominated aniline starting materials that may be subject to supply chain limitations and price fluctuations. Industrial processes must incorporate multiple supplier contracts and inventory management strategies to ensure consistent raw material availability [25].

Equipment requirements for industrial benzothiazole production include specialized reactors capable of handling corrosive brominating agents and elevated temperature conditions [27]. The presence of bromine and hydrogen bromide in reaction mixtures necessitates the use of corrosion-resistant materials such as specialized alloys or glass-lined equipment. Additionally, comprehensive safety systems must be implemented to handle the toxic and reactive nature of brominating agents [27].

Energy consumption represents a significant operational cost in industrial benzothiazole production, particularly for processes requiring elevated temperatures or specialized heating systems [27]. Process intensification strategies, including heat recovery systems and continuous flow reactors, can substantially reduce energy requirements and improve overall process efficiency. Typical energy consumption for benzothiazole production ranges from 50 to 200 megajoules per kilogram of product [25].

Waste management and environmental compliance represent critical aspects of industrial production that can significantly impact operational costs [27]. The generation of halogenated waste streams requires specialized treatment and disposal procedures to meet environmental regulations. Implementation of closed-loop systems and waste minimization strategies can reduce disposal costs while improving environmental performance [27].

Quality control systems in industrial production must ensure consistent product purity levels of 99 percent or higher [27]. Statistical process control methods and online analytical techniques provide real-time monitoring of product quality parameters. High-performance liquid chromatography and other analytical methods are employed for final product verification and release testing [16].

Process automation plays an essential role in ensuring consistent product quality and operational safety in industrial benzothiazole production [27]. Advanced control systems incorporate real-time monitoring of critical process parameters such as temperature, pressure, and reactant concentrations. Artificial intelligence-based monitoring systems can predict and prevent process deviations that could affect product quality or safety [27].

The economic factors associated with industrial production include catalyst costs, yield optimization, and process efficiency considerations [25]. Catalyst recycling and regeneration systems can significantly reduce operational costs, particularly for processes employing expensive transition metal catalysts. Process optimization studies focusing on yield improvement and side reaction minimization contribute to overall economic viability [25].

XLogP3

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Wikipedia

5,6-Dibromo-1,3-benzothiazol-2-amine

Dates

Last modified: 08-15-2023

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